molecular formula C15H21N3O2S2 B2872272 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1797591-75-3

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2872272
CAS No.: 1797591-75-3
M. Wt: 339.47
InChI Key: QPWUCTZLBNDMSX-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and an ethanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, particularly in the fields of anti-inflammatory and anti-tubercular research .

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The compound’s interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This disruption of the pathway leads to a decrease in the production of prostaglandins, reducing inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action result in a reduction of inflammation and pain. Specifically, the compound has been shown to inhibit COX-1, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole ring.

    Piperidine Derivative Formation: The next step involves the preparation of the piperidine derivative.

    Coupling Reaction: The final step is the coupling of the benzothiazole intermediate with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of a wide range of products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide stands out due to its unique ethanesulfonamide group, which enhances its solubility and bioavailability. This structural feature may contribute to its superior pharmacokinetic properties and therapeutic potential .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-2-22(19,20)16-11-12-7-9-18(10-8-12)15-17-13-5-3-4-6-14(13)21-15/h3-6,12,16H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWUCTZLBNDMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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